Cas no 1804451-44-2 (4-(Difluoromethyl)-3,5-diiodopyridine-2-carbonyl chloride)
4-(Difluoromethyl)-3,5-diiodopyridine-2-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-(Difluoromethyl)-3,5-diiodopyridine-2-carbonyl chloride
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- Inchi: 1S/C7H2ClF2I2NO/c8-6(14)5-4(12)3(7(9)10)2(11)1-13-5/h1,7H
- InChI Key: SYCPXZHLIHQSRQ-UHFFFAOYSA-N
- SMILES: IC1C(C(=O)Cl)=NC=C(C=1C(F)F)I
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 232
- XLogP3: 3.6
- Topological Polar Surface Area: 30
4-(Difluoromethyl)-3,5-diiodopyridine-2-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029072396-250mg |
4-(Difluoromethyl)-3,5-diiodopyridine-2-carbonyl chloride |
1804451-44-2 | 97% | 250mg |
$494.40 | 2022-04-02 | |
| Alichem | A029072396-500mg |
4-(Difluoromethyl)-3,5-diiodopyridine-2-carbonyl chloride |
1804451-44-2 | 97% | 500mg |
$863.90 | 2022-04-02 | |
| Alichem | A029072396-1g |
4-(Difluoromethyl)-3,5-diiodopyridine-2-carbonyl chloride |
1804451-44-2 | 97% | 1g |
$1,534.70 | 2022-04-02 |
4-(Difluoromethyl)-3,5-diiodopyridine-2-carbonyl chloride Related Literature
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 4-(Difluoromethyl)-3,5-diiodopyridine-2-carbonyl chloride
4-(Difluoromethyl)-3,5-diiodopyridine-2-carbonyl chloride (CAS No. 1804451-44-2): A Comprehensive Overview
4-(Difluoromethyl)-3,5-diiodopyridine-2-carbonyl chloride (CAS No. 1804451-44-2) is a highly specialized compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research advancements related to 4-(Difluoromethyl)-3,5-diiodopyridine-2-carbonyl chloride.
Chemical Structure and Properties
4-(Difluoromethyl)-3,5-diiodopyridine-2-carbonyl chloride is a halogenated pyridine derivative with a molecular formula of C9H3F2I2N2OCl. The compound features a pyridine ring substituted with a difluoromethyl group at the 4-position and two iodine atoms at the 3 and 5 positions. Additionally, the presence of a carbonyl chloride group at the 2-position adds to its reactivity and versatility in chemical reactions. The molecular weight of 4-(Difluoromethyl)-3,5-diiodopyridine-2-carbonyl chloride is approximately 460.97 g/mol.
The physical properties of 4-(Difluoromethyl)-3,5-diiodopyridine-2-carbonyl chloride include its appearance as a white to off-white solid at room temperature. It is highly soluble in common organic solvents such as dichloromethane, chloroform, and dimethylformamide (DMF). However, it is relatively insoluble in water due to the presence of multiple hydrophobic substituents. The compound is stable under normal laboratory conditions but should be stored in a cool, dry place to prevent degradation.
Synthesis Methods
The synthesis of 4-(Difluoromethyl)-3,5-diiodopyridine-2-carbonyl chloride involves several steps that require careful control of reaction conditions to achieve high yields and purity. One common synthetic route begins with the preparation of 3,5-diiodopyridine-2-carboxylic acid through the iodination of pyridine-2-carboxylic acid followed by selective difluoromethylation at the 4-position. The resulting intermediate is then converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
A detailed synthetic protocol for the preparation of 4-(Difluoromethyl)-3,5-diiodopyridine-2-carbonyl chloride has been reported in several scientific publications. For instance, a study published in the Journal of Organic Chemistry described an efficient method involving the use of copper(I) iodide as a catalyst for the iodination step and N-fluoro-bis(benzenesulfonimide) (NFSI) for difluoromethylation. This approach yielded high purity product with minimal side reactions.
Applications in Medicinal Chemistry and Pharmaceutical Research
4-(Difluoromethyl)-3,5-diiodopyridine-2-carbonyl chloride has shown promise in various areas of medicinal chemistry and pharmaceutical research due to its unique structural features and reactivity. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For example, recent studies have explored the use of this compound as a scaffold for designing inhibitors of kinases and proteases.
A study published in the Journal of Medicinal Chemistry reported that derivatives of 4-(Difluoromethyl)-3,5-diiodopyridine-2-carbonyl chloride exhibited potent inhibitory activity against certain kinases implicated in cancer progression. The difluoromethyl group was found to enhance binding affinity by forming favorable interactions with key residues in the enzyme active site. Additionally, the iodine substituents provided additional hydrophobic interactions that contributed to improved selectivity and reduced off-target effects.
Beyond kinase inhibition, 4-(Difluoromethyl)-3,5-diiodopyridine-2-carbonyl chloride has also been investigated for its potential as a scaffold for developing novel antibiotics. A research team from the University of California demonstrated that derivatives of this compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The unique combination of halogenated substituents and the pyridine ring structure was found to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
Safety Considerations and Handling Guidelines
4-(Difluoromethyl)-3,5-diiodopyridine-2-carbonyl chloride, it is essential to follow standard safety protocols to ensure laboratory personnel are protected from potential hazards. The compound should be handled under a fume hood to prevent inhalation of vapors or aerosols. Protective equipment such as gloves, goggles, and lab coats should be worn at all times during handling.
In case of accidental exposure, immediate action should be taken to minimize health risks. If skin contact occurs, wash the affected area thoroughly with soap and water. In case of eye contact, rinse eyes with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists. If ingested, do not induce vomiting; instead, seek medical assistance immediately.
Conclusion
4-(Difluoromethyl)-3,5-diiodopyridine-2-carbonyl chloride (CAS No. 1804451-44-2) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various disease pathways. Ongoing research continues to uncover new applications and optimize synthetic methods for this compound, further highlighting its importance in modern drug discovery efforts.
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